N-(3-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinone moiety and a sulfanyl linker. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:
- 1,2,4-triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Pyridinone moiety: Contributes to hydrogen-bonding interactions, often critical for enzyme inhibition.
- Sulfanyl bridge: Enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-10-12(7-8-16(22)25)17-20-21-18(23(17)2)27-11-15(24)19-13-5-4-6-14(9-13)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUXSFXWXZTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Methoxyphenyl group : Imparts certain electronic properties.
- Dihydropyridine : Known for its role in various pharmacological activities.
- Triazole ring : Associated with antifungal and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds featuring triazole and pyridine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies : The compound was evaluated against various cancer cell lines. The results showed an IC50 value indicating potent cytotoxicity against human colon cancer cells (HCT116) with values significantly lower than established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and antifungal tests : The compound demonstrated activity comparable to standard antibiotics against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that the compound may inhibit key signaling pathways involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Anticancer Efficacy
In a study conducted on a panel of cancer cell lines, N-(3-methoxyphenyl)-2-{...} was found to significantly inhibit cell proliferation. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, suggesting a targeted approach to cancer therapy.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that it could serve as a potential lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., halogens) enhance binding to hydrophobic enzyme pockets, as seen in halogenated analogs .
- Heteroaromatic substituents (e.g., furan, pyridinone) improve hydrogen-bonding capacity, critical for anti-inflammatory or anti-exudative effects .
- Core heterocycle variation (1,2,4-triazole vs. 1,3,4-oxadiazole) influences metabolic stability and solubility .
Pharmacological Activity Trends
- Anti-Exudative Activity: The furan-triazole analog reduced inflammation by 30–40% in rats, while pyridinone-containing compounds (like the target) may exhibit superior activity due to enhanced hydrogen-bonding .
- Antimicrobial Potential: Halogenated analogs (e.g., bromo/chloro-substituted) show MIC values of 4–8 µg/mL against S. aureus, suggesting the target’s methoxy group may reduce potency but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
